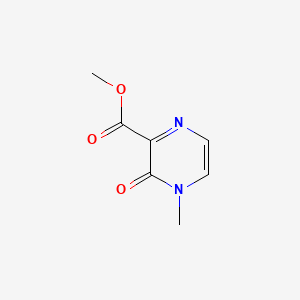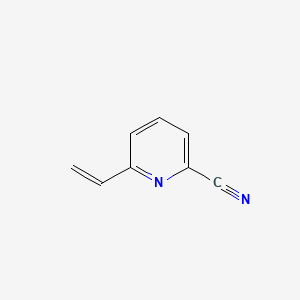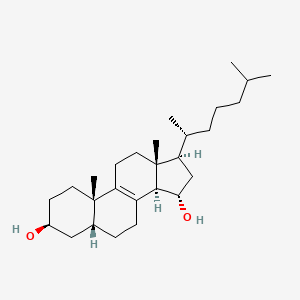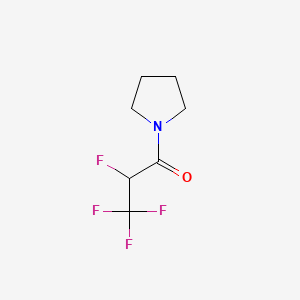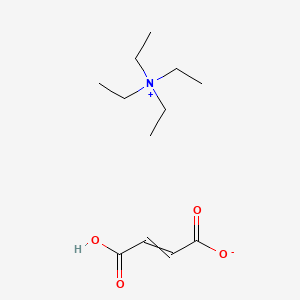
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate, also known as TEA-CPA, is a quaternary ammonium compound that has gained attention in the scientific community due to its potential applications in biochemical research. TEA-CPA is a zwitterionic molecule that possesses both a positively charged quaternary ammonium group and a negatively charged carboxylate group. This unique structure allows TEA-CPA to act as a buffer in biological systems, which makes it a valuable tool for studying the biochemical and physiological effects of various compounds.
Mecanismo De Acción
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate acts as a buffer in biological systems by maintaining a stable pH. The positively charged quaternary ammonium group of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can interact with negatively charged molecules, such as proteins and nucleic acids, while the negatively charged carboxylate group can interact with positively charged molecules, such as metal ions. This allows N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate to stabilize the charge distribution in biological systems, which helps to maintain a stable pH.
Efectos Bioquímicos Y Fisiológicos
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has been shown to have a number of biochemical and physiological effects. For example, N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can inhibit the activity of certain enzymes, such as trypsin and chymotrypsin, by binding to the active site of the enzyme. N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has also been shown to stabilize the structure of proteins, which can help to prevent denaturation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize. It is also a versatile reagent that can be used in a variety of applications, including protein purification, enzyme kinetics, and drug delivery systems. However, N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate does have some limitations. It can be toxic to cells at high concentrations, and it is not effective at stabilizing the pH of solutions at very low or very high pH values.
Direcciones Futuras
There are several future directions for the use of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate in scientific research. One potential application is in the development of new drug delivery systems. N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can be used to encapsulate drugs and deliver them to specific areas of the body. Another potential application is in the development of new protein purification techniques. Researchers are continuing to explore the use of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate in protein purification, with the goal of developing more efficient and effective methods. Finally, N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate could be used in the development of new enzyme inhibitors. Researchers are exploring the use of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate as a scaffold for the development of new enzyme inhibitors that could be used to treat a variety of diseases.
Métodos De Síntesis
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can be synthesized through a simple two-step reaction. The first step involves the reaction between triethylamine and maleic anhydride to form N,N,N-triethylethanaminium maleate. The second step involves the reaction between N,N,N-triethylethanaminium maleate and acryloyl chloride to form N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate.
Aplicaciones Científicas De Investigación
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has been used in a variety of scientific research applications, including protein purification, enzyme kinetics, and drug delivery systems. N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate is particularly useful in protein purification because it can be used to selectively precipitate proteins from a solution based on their isoelectric points. This allows researchers to isolate and purify specific proteins from complex mixtures.
Propiedades
IUPAC Name |
4-hydroxy-4-oxobut-2-enoate;tetraethylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.C4H4O4/c1-5-9(6-2,7-3)8-4;5-3(6)1-2-4(7)8/h5-8H2,1-4H3;1-2H,(H,5,6)(H,7,8)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKRIVQBFQVHRL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(=CC(=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721248 |
Source


|
| Record name | N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate | |
CAS RN |
111754-37-1 |
Source


|
| Record name | N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

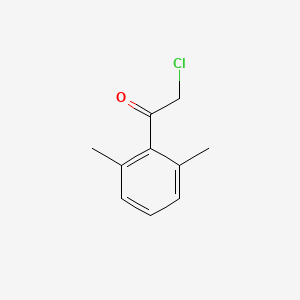
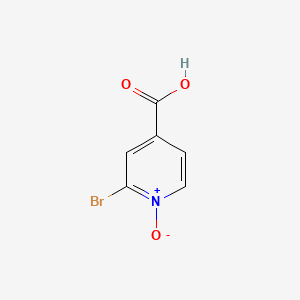

acetate](/img/structure/B570870.png)
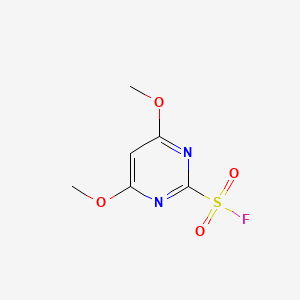
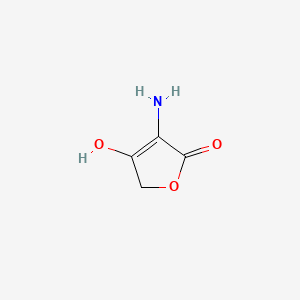

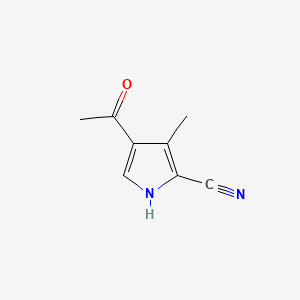
![Bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B570881.png)
